molecular formula C22H25N5O3 B7706351 1-Benzyl-4-{2-nitro-4-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]phenyl}piperazine

1-Benzyl-4-{2-nitro-4-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]phenyl}piperazine

Cat. No.: B7706351
M. Wt: 407.5 g/mol
InChI Key: OKBNZAFJEHOIDQ-UHFFFAOYSA-N
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Description

1-Benzyl-4-{2-nitro-4-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]phenyl}piperazine is a complex organic compound that features a piperazine ring substituted with a benzyl group and a nitro-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-{2-nitro-4-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]phenyl}piperazine typically involves multi-step organic reactions. The process begins with the preparation of the piperazine ring, followed by the introduction of the benzyl group and the nitro-oxadiazole moiety. Common reagents used in these reactions include benzyl chloride, nitrobenzene, and oxadiazole derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-{2-nitro-4-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]phenyl}piperazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The oxadiazole ring can be opened under reductive conditions.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Formation of benzylamine derivatives.

    Reduction: Formation of amine derivatives from the nitro group.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

1-Benzyl-4-{2-nitro-4-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]phenyl}piperazine has several scientific research applications:

Properties

IUPAC Name

5-[4-(4-benzylpiperazin-1-yl)-3-nitrophenyl]-3-propan-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O3/c1-16(2)21-23-22(30-24-21)18-8-9-19(20(14-18)27(28)29)26-12-10-25(11-13-26)15-17-6-4-3-5-7-17/h3-9,14,16H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKBNZAFJEHOIDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)C2=CC(=C(C=C2)N3CCN(CC3)CC4=CC=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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